NP(118-126), also known as the Lymphocytic Choriomeningitis Virus (LCMV) nucleoprotein peptide, is a significant immunogenic epitope derived from the nucleoprotein of LCMV. This peptide plays a crucial role in eliciting cytotoxic T cell responses, particularly in the context of viral infections. The NP(118-126) peptide is recognized by major histocompatibility complex class I molecules, making it pivotal in the activation of CD8+ T cells during LCMV infections.
The NP(118-126) peptide is sourced from the LCMV, a virus that affects rodents and can cause disease in humans. It has been extensively studied in murine models, particularly with BALB/c and C57BL/6 mice, to understand T cell responses and immunological mechanisms involved in viral clearance and memory formation.
NP(118-126) belongs to the class of viral peptides that are recognized by T cells. It is classified as an immunodominant epitope due to its ability to stimulate a robust immune response, making it a target for vaccine development and immunotherapy research.
The synthesis of NP(118-126) typically involves solid-phase peptide synthesis techniques. The peptide is synthesized using automated synthesizers that facilitate the stepwise addition of amino acids.
The NP(118-126) peptide has a specific amino acid sequence: ASN-PHE-SER-LYS-GLY-ILE-THR-VAL. This sequence is crucial for its recognition by T cell receptors.
The molecular weight of NP(118-126) is approximately 1,200 Da, and it typically adopts an alpha-helical conformation when bound to major histocompatibility complex class I molecules .
NP(118-126) participates in several key reactions within the immune system:
The interaction between NP(118-126) and T cell receptors can be quantified using assays such as ELISA and flow cytometry, which measure cytokine production and T cell proliferation in response to peptide stimulation .
The mechanism by which NP(118-126) activates CD8+ T cells involves several steps:
Studies indicate that over 95% of the CD8+ T cell response in BALB/c mice during LCMV infection is directed against this single immunodominant epitope .
NP(118-126) is a hydrophilic peptide with a relatively low solubility in organic solvents but soluble in aqueous buffers at physiological pH.
NP(118-126) has several applications in scientific research:
NP(118-126) is a nonapeptide with the amino acid sequence RPQASGVYM (Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met), corresponding to residues 118-126 of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein [1] [2] [7]. This peptide has a molecular weight of 1008.15 g/mol and a molecular formula of C₄₃H₆₉N₁₃O₁₃S [1] [4]. Computational analysis reveals a predominantly neutral charge under physiological conditions, calculated as follows: N-terminal amino group (+1), Arg side chain (+1), and C-terminal carboxyl group (-1), resulting in a net charge of +1 [1] [5].
Epitope mapping studies have identified this sequence as the immunodominant cytotoxic T-lymphocyte (CTL) epitope in H-2ᵈ mice (BALB/c strain). Remarkably, this single epitope constitutes >97% of the total bulk CTL response during LCMV infection [3] [10]. Positional scanning mutagenesis has delineated critical residues: Pro¹¹⁹ (P2) serves as the primary major histocompatibility complex (MHC) anchor residue for Lᵈ binding, while Gly¹²² (P5) and Tyr¹²⁵ (P8) are crucial for T-cell receptor (TCR) interactions [3] [7]. The peptide's solvent accessibility profile indicates that the central region (positions 4-7: Ala-Ser-Gly-Val) is relatively buried upon MHC binding, while flanking residues participate in MHC anchoring and TCR contact [3].
Table 1: Positional Functional Analysis of NP(118-126)
Position | Residue | Role in Epitope Function | Functional Consequence of Mutation |
---|---|---|---|
1 (P1) | Arg | Ancillary MHC anchor | Reduced Lᵈ binding affinity |
2 (P2) | Pro | Primary MHC anchor | Abolished MHC binding |
3 (P3) | Gln | TCR contact | Reduced CTL recognition |
5 (P5) | Gly | TCR specificity determinant | Loss of cross-reactivity |
8 (P8) | Tyr | TCR contact | Reduced CTL lytic activity |
NP(118-126) exhibits high-affinity binding to the murine MHC class I molecule H-2Lᵈ, with a stabilization coefficient (SC₅₀) value < 50 μM in MHC stabilization assays [3] [8]. This strong interaction is mediated through specific anchor residues: Pro¹¹⁹ at position 2 (P2) fits into the B pocket of Lᵈ, while Met¹²⁶ at the C-terminus (P9) anchors into the F pocket [8] [9]. Structural modeling reveals that the peptide binds in an extended conformation within the Lᵈ groove, with Gly¹²² (P5) forming a critical bulge that facilitates TCR accessibility [3] [9].
The peptide-MHC complex displays temperature-dependent stability, with a half-life exceeding 12 hours at 37°C [8]. However, studies with the wild-derived MHC molecule Lw¹⁶ show that while NP(118-126) can bind and induce conformational changes, the resulting complex exhibits reduced stability compared to classical Lᵈ, suggesting suboptimal peptide-MHC interactions in certain alleles [8] [9]. Notably, intracellular presentation of NP(118-126) occurs through both classical and non-classical pathways. It can utilize the transporter associated with antigen processing (TAP)-independent route, as demonstrated by efficient presentation in TAP-deficient cell lines (T2-Lᵈ) when delivered via pertussis toxin fusion vectors [10]. This pathway is resistant to proteasome inhibitors (lactacystin, LLnL) but sensitive to brefeldin A, indicating Golgi-mediated processing [10].
Table 2: MHC Binding and Presentation Properties of NP(118-126)
Property | Value/Observation | Experimental System |
---|---|---|
Binding affinity (SC₅₀) | < 50 μM | T2-Lᵈ stabilization assay [3] |
Critical anchor residues | Pro¹¹⁹ (P2), Met¹²⁶ (P9) | Site-directed mutagenesis [3] [8] |
Half-life at 37°C | >12 hours | Cell surface decay assay [8] |
TAP dependence | Not required | T2-Lᵈ presentation assay [10] |
Proteasome dependence | Not required | Lactacystin/LLnL inhibition [10] |
The NP(118-126) epitope displays significant evolutionary conservation across Arenaviridae family members. Old World arenaviruses (LCMV, Lassa fever virus, Mopeia virus) share 78-100% sequence homology, while New World viruses (Sabia, Junin, Machupo) show only 22-44% homology [3]. Functional studies reveal that peptides from Old World viruses (RPQASGVYM in LCMV vs. RPAASGVYM in Lassa) exhibit cross-reactive CTL recognition, whereas New World variants (Sabia: RASSSGVYM) are not recognized despite retaining Lᵈ binding capability [3]. This divergence is primarily attributed to residue 122: Gly in Old World viruses versus Ser/Ala in New World viruses, which abrogates TCR engagement [3].
Compared to other viral CTL epitopes, NP(118-126) demonstrates unusual immunodominance. While most antiviral responses involve multiple epitopes, this single epitope dominates (>97%) the anti-LCMV CTL response in H-2ᵈ mice [3] [10]. In contrast, the murine cytomegalovirus (MCMV) pp89 epitope (YPHFMPTNL), though also Lᵈ-restricted, constitutes only 20-30% of the total response [8] [9]. Structural comparisons reveal that NP(118-126) lacks the canonical Pro at P5 (replaced by Gly), which may facilitate broader TCR accessibility [3]. Additionally, its atypical presentation pathways (TAP-independent, proteasome-independent) distinguish it from classical epitopes like ovalbumin's SIINFEKL, which strictly requires TAP and proteasomes [10].
Table 3: Cross-Reactivity Profile of NP(118-126) with Arenavirus Homologs
Virus (Classification) | Peptide Sequence | Homology to LCMV | Lᵈ Binding | CTL Cross-Recognition |
---|---|---|---|---|
LCMV (Old World) | RPQASGVYM | 100% | Yes (SC₅₀ <10μM) | Reference epitope |
Lassa (Old World) | RPAASGVYM | 89% | Yes | Yes [3] |
Mopeia (Old World) | RPQASGVYM | 100% | Yes | Yes [3] |
Sabia (New World) | RASSSGVYM | 44% | Yes (SC₅₀ ~25μM) | No [3] |
Junin (New World) | RASSAGVYL | 22% | Weak | No |
Appendix: Compound Nomenclature
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3